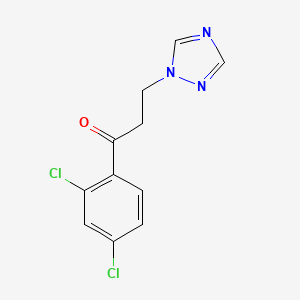
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their complex ring structures and are often studied for their chemical properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common approach is the indirect method, which includes the reduction of pyrene to tetrahydropyrene, followed by specific substitutions to introduce the fluorine and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism by which 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known PAH without the fluorine and hydroxyl substitutions.
2,3-Dihydrobenzo(a)pyrene: Similar structure but lacks the fluorine atom.
7-Fluorobenzo(a)pyrene: Contains the fluorine atom but lacks the hydroxyl groups.
Uniqueness
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the combination of the fluorine atom and hydroxyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions.
Propriétés
| 83768-95-0 | |
Formule moléculaire |
C20H13FO2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
7-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-16-3-1-2-12-13-6-4-11-9-17(22)20(23)14-7-5-10(8-15(12)16)18(13)19(11)14/h1-9,17,20,22-23H |
Clé InChI |
TWZRWHPNFZODTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC(C4O)O)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)






